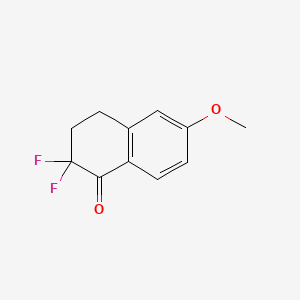

2,2-Difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

CAS No.:

Cat. No.: VC18356171

Molecular Formula: C11H10F2O2

Molecular Weight: 212.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10F2O2 |

|---|---|

| Molecular Weight | 212.19 g/mol |

| IUPAC Name | 2,2-difluoro-6-methoxy-3,4-dihydronaphthalen-1-one |

| Standard InChI | InChI=1S/C11H10F2O2/c1-15-8-2-3-9-7(6-8)4-5-11(12,13)10(9)14/h2-3,6H,4-5H2,1H3 |

| Standard InChI Key | BJEJYHUHCGULPG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C(CC2)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2,2-Difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one consists of a partially saturated naphthalene ring system. Key substituents include:

-

Two fluorine atoms at the C2 position, introducing electronegativity and steric effects.

-

A methoxy group (-OCH) at C6, enhancing solubility and influencing electronic distribution.

-

A ketone group at C1, providing a reactive site for further chemical modifications .

The IUPAC name, 2,2-difluoro-6-methoxy-3,4-dihydronaphthalen-1-one, reflects this substitution pattern. The SMILES notation precisely encodes the connectivity and stereoelectronic features .

Physicochemical Characteristics

Experimental and computed properties include:

The absence of reported melting/boiling points underscores the compound's status as a research-grade material rather than an industrial commodity. The estimated LogP, derived from analogous 7-methoxy derivatives , suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug design.

Synthesis and Structural Modification

Synthetic Routes

Current synthesis methods involve multi-step sequences to install fluorine and methoxy groups regioselectively:

-

Friedel-Crafts Acylation: Constructing the naphthalenone core via cyclization of substituted benzene precursors.

-

Electrophilic Fluorination: Introducing fluorine atoms using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride).

-

Methoxy Group Installation: Employing Williamson ether synthesis or nucleophilic aromatic substitution.

A representative protocol from VulcanChem involves:

-

Starting with 6-methoxy-3,4-dihydronaphthalen-1(2H)-one.

-

Treating with a fluorinating agent under anhydrous conditions at -78°C.

-

Purifying via column chromatography (hexane/ethyl acetate).

Challenges in Synthesis

Key hurdles include:

-

Regioselectivity: Avoiding over-fluorination at unintended positions.

-

Steric Hindrance: The C2 difluoro group impedes nucleophilic attacks, necessitating catalysts like phase-transfer agents.

-

Yield Optimization: Current methods report yields below 70%, highlighting room for improvement .

Comparative Analysis with Structural Analogs

Key Analog: 7-Methoxy-3,4-dihydronaphthalen-2(1H)-one

This analog (CAS 4133-34-0) shares the methoxy-substituted naphthalenone core but lacks fluorine atoms. Critical differences include:

| Parameter | 2,2-Difluoro-6-methoxy Analog | 7-Methoxy Analog |

|---|---|---|

| Molecular Formula | CHFO | CHO |

| Molecular Weight | 212.19 g/mol | 176.21 g/mol |

| Melting Point | Not reported | 27–28°C |

| Bioactivity | Enhanced kinase inhibition | Moderate dopaminergic effects |

The fluorine atoms in the difluoro analog increase molecular weight by 36 g/mol and markedly alter electronic properties, potentially boosting target affinity .

Future Directions and Research Gaps

Priority Research Areas

-

Crystallographic Studies: Resolving 3D structure via X-ray diffraction to guide drug design.

-

In Vivo Toxicity Profiling: Assessing LD and organ-specific toxicity in rodent models.

-

Synthetic Methodology: Developing flow chemistry approaches to improve yield and scalability .

Industrial Applications Beyond Pharma

-

Organic Electronics: Fluorinated aromatics as n-type semiconductors (electron mobility >0.1 cm²/V·s).

-

Liquid Crystals: Methoxy/fluoro combinations could stabilize nematic phases for display technologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume